

Application Notes: Live-Cell Imaging Using TAMRA-peg7-NH2

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Compound of Interest

Compound Name: Tamra-peg7-NH2

Cat. No.: B12382844

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Introduction

Tetramethylrhodamine (TAMRA) is a robust and bright orange-red fluorescent dye from the rhodamine family, widely utilized in fluorescence microscopy for labeling proteins, peptides, and nucleic acids.[1][2] Its photostability and spectral properties make it a reliable choice for visualizing and tracking biomolecules in living and fixed cells.[1][3] The **TAMRA-peg7-NH2** variant incorporates a seven-unit polyethylene glycol (PEG) spacer and a terminal primary amine (-NH2) group. The PEG linker enhances water solubility and can reduce non-specific binding, while the amine group provides a reactive handle for covalent conjugation to molecules of interest, such as proteins or peptides that contain accessible carboxyl groups.[4] This allows for the targeted delivery of the TAMRA fluorophore to specific subcellular structures or proteins for detailed investigation in live-cell imaging experiments.

Properties of TAMRA

TAMRA's fluorescence is characterized by its brightness and good photostability, making it suitable for various imaging applications, including time-lapse microscopy. However, its fluorescence can be sensitive to pH, with optimal performance observed in neutral to slightly acidic conditions, a factor that requires consideration during experimental design.

Table 1: Quantitative Properties of TAMRA Dye

Property	Value	References
Excitation Maximum (λ_{ex})	~555 - 556 nm	
Emission Maximum (λ_{em})	~579 - 580 nm	
Molar Extinction Coefficient (ϵ)	~84,000 - 95,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	~0.1 - 0.5	
Recommended Laser Line	532 nm or 561 nm	

Experimental Protocols

Protocol 1: Conjugation of TAMRA-peg7-NH₂ to a Carboxyl-Containing Biomolecule

This protocol describes the covalent attachment of **TAMRA-peg7-NH₂** to a protein or peptide via its carboxyl groups (e.g., on aspartic or glutamic acid residues, or the C-terminus) using EDC/NHS chemistry.

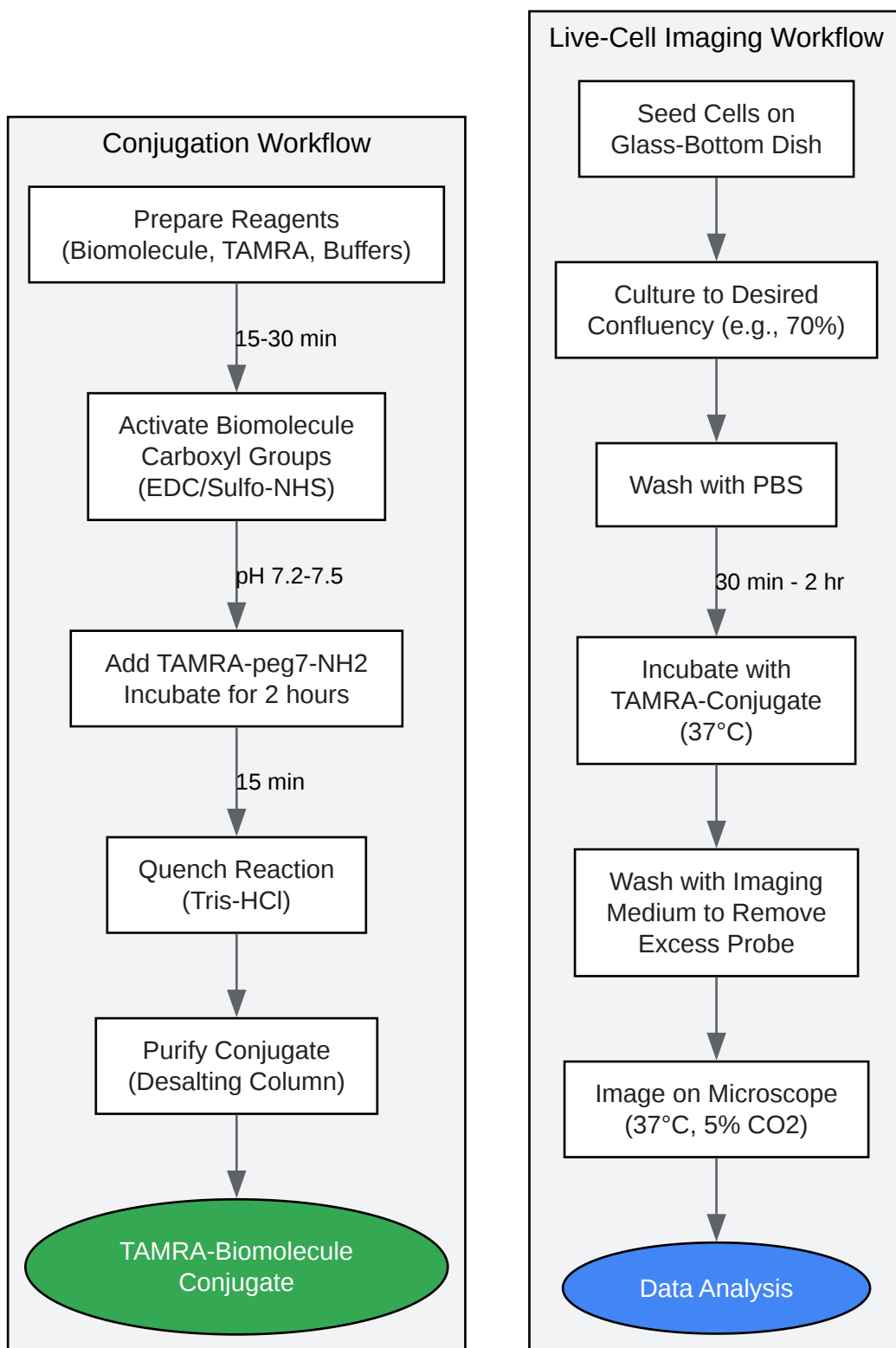
Materials:

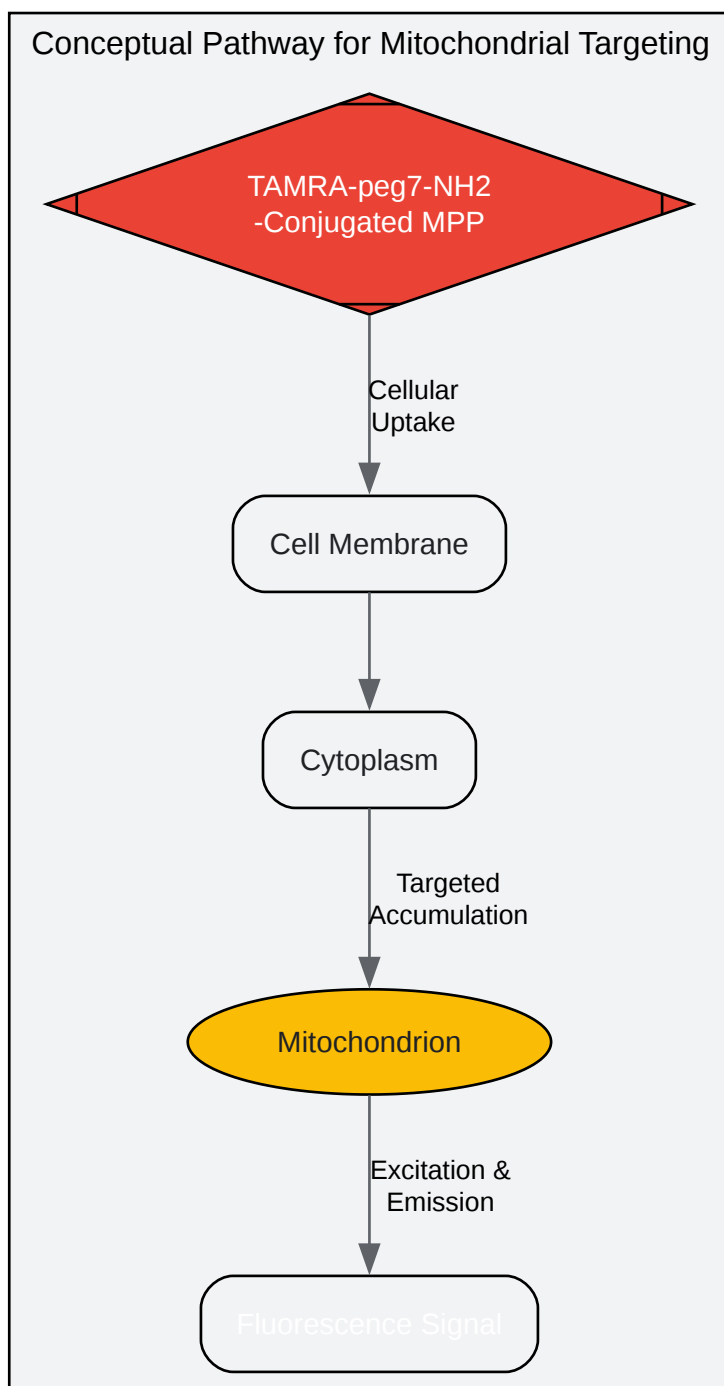
- **TAMRA-peg7-NH₂**
- Biomolecule of interest (e.g., protein, peptide) with available carboxyl groups
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Anhydrous Dimethylsulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **TAMRA-peg7-NH2** in anhydrous DMSO.
 - Dissolve the biomolecule in Activation Buffer at a concentration of 1-5 mg/mL.
 - Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
- Activation of Carboxyl Groups:
 - To the biomolecule solution, add EDC and Sulfo-NHS to a final concentration of 5 mM and 10 mM, respectively.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
- Conjugation Reaction:
 - Add the **TAMRA-peg7-NH2** stock solution to the activated biomolecule. A molar ratio of 10:1 to 20:1 (dye:biomolecule) is a good starting point.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
 - Incubate for 2 hours at room temperature, protected from light.
- Quenching and Purification:
 - Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.
 - Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
 - Collect the colored fractions containing the TAMRA-conjugated biomolecule.
- Characterization:

- Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).





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